2-((6-Chloro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile
Overview
Description
A metabolite of Aloesin
Scientific Research Applications
Synthesis and Structural Studies : Compounds similar to the one , such as uracil derivatives, have been synthesized and characterized through various methods like elementary analyses, MS, IR, and NMR. They have been structurally determined using X-ray diffraction, revealing their crystal structure and thermal stability. Additionally, their interaction with DNA via electrostatic binding has been studied, contributing to a better understanding of their potential biochemical interactions (Yao, Yi, Zhou, & Xiong, 2013).
HIV-1 Reverse Transcriptase Inhibitors : Some derivatives of this compound class have been identified as important intermediates in the synthesis of diarylpyrimidine HIV-1 reverse transcriptase inhibitors. The synthesis process of these compounds involves several steps, and their structures have been confirmed through spectral analysis. This suggests their potential application in antiviral drug development (Xiu-lia, 2015).
Synthesis of Alogliptin Benzoate : The compound's derivatives have been used in synthesizing Alogliptin benzoate, a pharmaceutical drug. This synthesis process highlights the compound’s utility in creating medically significant substances (En-jun, 2011).
Antimicrobial and Antioxidant Potential : Derivatives of this compound have been synthesized and screened for their antibacterial activities against various bacterial strains. Additionally, their antioxidant potential was assessed using specific assays, revealing significant inhibitory action and antioxidant potential (Kumar, Sharma, Kumari, & Kalal, 2011).
Antitumor Activities : Some derivatives have shown selective anti-tumor activities, suggesting their potential use in cancer research and therapy (Jing, 2011).
Aldose Reductase Inhibitors : Derivatives of this compound have been evaluated as aldose reductase inhibitors, which are significant in the study of diabetes, inflammatory disorders, and cancer (Ruiz et al., 2015).
Properties
IUPAC Name |
2-[(6-chloro-2,4-dioxopyrimidin-1-yl)methyl]benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN3O2/c13-10-5-11(17)15-12(18)16(10)7-9-4-2-1-3-8(9)6-14/h1-5H,7H2,(H,15,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JASGBRKRMPRRTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=CC(=O)NC2=O)Cl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50463469 | |
Record name | 2-[(6-Chloro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50463469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
865758-95-8 | |
Record name | 2-[(6-Chloro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50463469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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